molecular formula C12H15N3O2 B11746728 3-({[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]amino}methyl)phenol

3-({[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]amino}methyl)phenol

Cat. No.: B11746728
M. Wt: 233.27 g/mol
InChI Key: XZFORKRVSVQRQP-UHFFFAOYSA-N
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Description

3-({[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]amino}methyl)phenol is a compound that features a phenol group, a pyrazole ring, and a hydroxyethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]amino}methyl)phenol typically involves the reaction of 4-aminomethylphenol with 1-(2-hydroxyethyl)-1H-pyrazole under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like palladium on carbon (Pd/C) to facilitate the coupling reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-({[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]amino}methyl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-({[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]amino}methyl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-({[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]amino}methyl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-({[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]amino}methyl)phenol
  • 3-({[1-(2-hydroxyethyl)-1H-imidazol-4-yl]amino}methyl)phenol
  • 3-({[1-(2-hydroxyethyl)-1H-thiazol-4-yl]amino}methyl)phenol

Uniqueness

3-({[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]amino}methyl)phenol is unique due to the presence of the pyrazole ring, which imparts specific electronic and steric properties. This makes it distinct from similar compounds containing imidazole or thiazole rings, which may have different reactivity and biological activities .

Properties

Molecular Formula

C12H15N3O2

Molecular Weight

233.27 g/mol

IUPAC Name

3-[[[1-(2-hydroxyethyl)pyrazol-4-yl]amino]methyl]phenol

InChI

InChI=1S/C12H15N3O2/c16-5-4-15-9-11(8-14-15)13-7-10-2-1-3-12(17)6-10/h1-3,6,8-9,13,16-17H,4-5,7H2

InChI Key

XZFORKRVSVQRQP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)CNC2=CN(N=C2)CCO

Origin of Product

United States

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